3-Acetyl-1-methylpyridin-2(1H)-one
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Overview
Description
3-Acetyl-1-methylpyridin-2(1H)-one is an organic compound belonging to the pyridinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-methylpyridin-2(1H)-one typically involves the acetylation of 1-methylpyridin-2(1H)-one. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield 3-hydroxy-1-methylpyridin-2(1H)-one.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
3-Acetyl-1-methylpyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetyl-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
1-Methylpyridin-2(1H)-one: The parent compound without the acetyl group.
3-Acetylpyridin-2(1H)-one: Similar structure but lacks the methyl group.
3-Hydroxy-1-methylpyridin-2(1H)-one: A hydroxylated derivative.
Uniqueness
3-Acetyl-1-methylpyridin-2(1H)-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. These modifications can influence the compound’s reactivity, stability, and interaction with biological targets.
Biological Activity
3-Acetyl-1-methylpyridin-2(1H)-one, a pyridinone derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an acetyl group attached to a methylpyridine ring. Its chemical structure can be represented as follows:
This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The acetyl group can participate in hydrogen bonding, while the pyridine ring may engage in π-π stacking interactions. These interactions modulate the compound's binding affinity and specificity towards various biological pathways, influencing processes such as signal transduction and gene expression .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus. The compound's mechanism of action in this context may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial growth .
Table 1: Antimicrobial Efficacy Against Selected Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
---|---|---|
Staphylococcus aureus | 32 µg/mL | Effective against biofilm formation |
Escherichia coli | 64 µg/mL | Moderate efficacy |
Pseudomonas aeruginosa | 128 µg/mL | Limited effectiveness |
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound appears to exert its effects by inducing apoptosis and inhibiting cell cycle progression .
Case Study: MCF-7 Cell Line
In a study examining the effects on MCF-7 cells, this compound demonstrated a dose-dependent inhibition of cell growth:
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 80 |
25 | 60 |
50 | 40 |
At a concentration of 50 µM, the compound reduced cell viability by approximately 60% , indicating significant anticancer activity .
Cytotoxicity Studies
While exploring its therapeutic potential, cytotoxicity studies have also been conducted to assess the safety profile of this compound. The compound exhibited low cytotoxicity against normal human cell lines at therapeutic concentrations, suggesting a favorable safety margin for further development .
Table 2: Cytotoxicity Against Normal Cell Lines
Compound Concentration (µM) | L929 Cell Viability (%) |
---|---|
0 | 100 |
10 | 95 |
50 | 90 |
100 | 85 |
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
3-acetyl-1-methylpyridin-2-one |
InChI |
InChI=1S/C8H9NO2/c1-6(10)7-4-3-5-9(2)8(7)11/h3-5H,1-2H3 |
InChI Key |
HMUJLWOZWBUTPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CN(C1=O)C |
Origin of Product |
United States |
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